Product packaging for (5-Phenylpyrazin-2-yl)methanamine(Cat. No.:CAS No. 1491808-64-0)

(5-Phenylpyrazin-2-yl)methanamine

Cat. No.: B3016549
CAS No.: 1491808-64-0
M. Wt: 185.23
InChI Key: SADMFBOPPFHFCK-UHFFFAOYSA-N
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Description

(5-Phenylpyrazin-2-yl)methanamine (CAS 1491808-64-0) is a chemical compound with the molecular formula C 11 H 11 N 3 and a molecular weight of 185.23 g/mol . It is characterized by a pyrazine ring—a six-membered aromatic heterocycle with two nitrogen atoms—substituted with a phenyl group and an aminomethyl group . This compound serves as a versatile chemical building block and key synthetic intermediate in agrochemical research. Recent studies have demonstrated its critical role in the synthesis of N -(5-phenylpyrazin-2-yl)-benzamide derivatives, a novel class of insecticides . These derivatives exhibit potent and specific insecticidal activity against lepidopteran pests, such as the diamondback moth ( Plutella xylostella ) and the Egyptian cotton leafworm ( Spodoptera littoralis ), which are known for their capacity to rapidly develop resistance to conventional insecticides . The primary mode of action for these bioactive derivatives has been elucidated as an insect growth regulatory effect that inhibits chitin biosynthesis . Symptomology studies reveal that treatment leads to severe cuticular abnormalities in larvae, preventing proper development and causing mortality . Furthermore, genetic linkage studies have confirmed that resistance to these compounds maps to the Chitin Synthase 1 gene, validating this specific biochemical target . This makes this compound a highly valuable scaffold for exploring new modes of action in insecticide discovery programs, particularly for managing resistant pest populations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B3016549 (5-Phenylpyrazin-2-yl)methanamine CAS No. 1491808-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenylpyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADMFBOPPFHFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Pyrazine Based Methanamine Scaffolds in Medicinal Chemistry and Organic Synthesis

Pyrazine-based methanamine scaffolds are structural motifs that feature a pyrazine (B50134) ring connected to a methanamine group (-CH₂NH₂). This combination is particularly relevant in medicinal chemistry and organic synthesis for several reasons. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a bio-isostere of other aromatic systems and is found in numerous biologically active molecules. mdpi.com Its electron-deficient nature and ability to participate in hydrogen bonding can influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

The inclusion of a methanamine group provides a key functional handle for synthetic modification. This primary amine group can be readily derivatized to introduce a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. sci-hub.seacs.org This versatility makes pyrazine-based methanamines valuable starting materials or intermediates in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antiviral agents. The amine or amide groups are common features in many clinically used drugs containing a pyrazine core.

Historical Overview of Pyrazine Derivatives in Academic Inquiry

The study of pyrazine (B50134) and its derivatives has a rich history. Pyrazines are found in nature, contributing to the flavor and aroma of many raw and processed foods. researchgate.netunimas.my The first discovery of a pyrazine in a natural product was tetramethylpyrazine, isolated from cultures of Bacillus subtilis in 1962. unimas.my This discovery spurred further investigation into the natural occurrence and biological roles of these compounds.

Early synthetic work on pyrazines laid the groundwork for the development of a wide range of derivatives. unimas.my Over the decades, research has expanded from their role as flavor components to their significant potential in pharmaceuticals. researchgate.netunimas.my Pyrazine derivatives are now recognized for a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. nih.govmdpi.com This has led to the inclusion of several pyrazine-containing drugs, such as pyrazinamide (B1679903) (an anti-tuberculosis agent) and bortezomib (B1684674) (an anti-cancer drug), in the World Health Organization's Model List of Essential Medicines. mdpi.com The continued exploration of pyrazine chemistry highlights the enduring importance of this class of heterocycles in academic and industrial research. unimas.my

Scope and Significance of Research on 5 Phenylpyrazin 2 Yl Methanamine

Direct Synthetic Routes to this compound

Direct synthetic routes offer a streamlined approach to the target molecule, often involving the formation of the key carbon-nitrogen bond in the final steps of the synthesis.

Amination Reactions in the Synthesis of this compound

Amination reactions provide a direct pathway to introduce the amine functionality. While direct amination of a methyl group on the pyrazine ring is challenging, the displacement of a leaving group on a methyl substituent is a more common strategy. For instance, a (halomethyl)pyrazine can be reacted with an amine source. Although not a direct synthesis of the title compound, a related example involves the mono-substitution of 1,6-dibromopyrazine with (N-Boc-piperidin-4-yl)methylamine to produce an intermediate that can be further functionalized. nih.gov This highlights the utility of nucleophilic substitution on halogenated pyrazines as a route to aminomethyl-substituted pyrazines.

Reductive Amination Strategies for this compound Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.orglibretexts.org For the synthesis of this compound, a suitable precursor would be 5-phenylpyrazine-2-carbaldehyde. This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the desired primary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst, such as nickel, is also an effective method. libretexts.org The choice of reducing agent can be critical, as some, like NaBH₃CN, are more selective for the iminium ion intermediate over the starting aldehyde, which can improve yields. masterorganicchemistry.com The reaction is typically performed under mild, slightly acidic to neutral conditions to facilitate imine formation. wikipedia.org This methodology is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis. d-nb.infoorganic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey Features
Sodium BorohydrideNaBH₄Common, but can also reduce the starting carbonyl. masterorganicchemistry.com
Sodium CyanoborohydrideNaBH₃CNMore selective for the iminium ion; toxic cyanide byproduct. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective; often used for sensitive substrates. masterorganicchemistry.com
Catalytic HydrogenationH₂/Catalyst"Green" method; requires specialized equipment. libretexts.org
2-Picoline Borane (B79455)-A stable and easy-to-handle alternative to other borane complexes. acsgcipr.org

Functional Group Interconversions for Substituted Pyrazines Leading to Methanamines

An alternative to direct synthesis involves the construction of a substituted pyrazine ring followed by the conversion of a functional group into the desired methanamine moiety.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki Coupling)

The pyrazine ring is an electron-deficient system, which facilitates certain types of reactions. rsc.org Halogenated pyrazines are key intermediates in the synthesis of more complex derivatives. thieme-connect.de Electrophilic halogenation of pyrazines can be achieved, often promoted by electron-donating groups already present on the ring. thieme-connect.de

Once a halopyrazine is obtained, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.orgnih.gov The Suzuki coupling involves the reaction of a halopyrazine with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. rsc.orgclockss.org This method is highly versatile for introducing a phenyl group, as in the case of this compound synthesis. For example, a dichloropyrazine can be coupled with an arylboronic acid to yield a diarylpyrazine. clockss.org The reaction can be controlled to achieve mono- or diarylation. clockss.org

The choice of palladium catalyst and ligands is crucial for the success of the Suzuki coupling on electron-deficient heteroaryl chlorides like chloropyrazines. clockss.org For instance, [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride has been reported as an effective catalyst. clockss.org

Following the introduction of the phenyl group, a pre-existing functional group at the 2-position, such as a methyl group, can then be converted to the methanamine.

Table 2: Examples of Suzuki Coupling Reactions on Halopyrazines

HalopyrazineCoupling PartnerCatalystProductYieldReference
ChloropyrazineAryl boronic acids[Pd(dppb)Cl₂]ArylpyrazinesGood to Excellent rsc.org
2,6-DichloropyrazinePhenylboronic acid[Pd(PPh₃)₂Cl₂]2,6-Diphenylpyrazine- clockss.org
5-Bromoimidazo[1,2-a]pyrazinesImidazoleboronic acid-5-(Imidazolyl)imidazo[1,2-a]pyrazines75% rsc.org
2,5-Dibromo-3,6-dimethylpyrazine(2-Methoxyphenyl)boronic acid-2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine- rsc.org

Conversion of Carboxylic Acid Derivatives to Methanamine Moiety

Pyrazinecarboxylic acids are versatile intermediates in the synthesis of pyrazine derivatives. doi.org For instance, pyrazine-2,3-dicarboxylic acid can be converted to its anhydride, which then reacts with anilines to form 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. nih.gov

A pyrazine carboxylic acid or its ester can be converted to the corresponding primary amine through a multi-step sequence. A common method is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate upon heating. Hydrolysis of the isocyanate yields the primary amine with one less carbon atom. To obtain the methanamine moiety, the starting material would need to be a pyrazineacetic acid derivative.

Alternatively, a pyrazine carboxylic acid can be reduced to the corresponding alcohol, for example, using a reducing agent like lithium aluminum hydride. The alcohol can then be converted to a halide and subsequently displaced by an azide, followed by reduction to the amine, as described in the next section. Another approach involves converting the carboxylic acid to an amide, which can then be reduced to the amine using a strong reducing agent like lithium aluminum hydride.

Azide Reduction Approaches to this compound

The reduction of an azide is a reliable method for the synthesis of primary amines. This approach involves the preparation of a (azidomethyl)pyrazine intermediate, which is then reduced to the corresponding methanamine.

A common route to the azide is through the nucleophilic substitution of a halide. For example, (5-chloropyrazin-2-yl)methanol (B1592522) can be treated with thionyl chloride to form 2-(chloromethyl)-5-chloropyrazine. google.com This halide can then be reacted with sodium azide to yield 2-(azidomethyl)-5-chloropyrazine. google.com

The final step is the reduction of the azide to the primary amine. This can be accomplished using various reducing agents. A classic method is the Staudinger reaction, which involves treatment with triphenylphosphine (B44618) followed by hydrolysis. google.com Catalytic hydrogenation over a palladium or platinum catalyst is another effective method.

This azide reduction strategy provides a clean and high-yielding route to primary amines like this compound, provided the corresponding azidomethyl precursor is accessible.

Crystallographic Analysis and Molecular Structure of 5 Phenylpyrazin 2 Yl Methanamine Analogues

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that dictate the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular interactions and their relative strengths.

The Hirshfeld surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. The normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface and the van der Waals radii of the respective atoms, is mapped onto the surface. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue areas indicate contacts longer than the van der Waals radii, signifying weaker interactions.

Accompanying the Hirshfeld surface are two-dimensional fingerprint plots, which summarize the intermolecular contacts in a quantitative manner. These plots represent the distribution of di versus de, with each point corresponding to a specific type of contact on the surface. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a numerical breakdown of the crystal packing forces.

In the crystallographic analysis of (5-phenylpyrazin-2-yl)methanamine analogues, Hirshfeld surface analysis reveals the predominant intermolecular interactions that govern their solid-state structures. For pyrazine (B50134) derivatives, a variety of interactions are observed, with their contributions varying depending on the specific substituents on the pyrazine ring.

Furthermore, C-H⋯π interactions are also observed in some pyrazine derivatives, contributing to the stability of the crystal packing. nih.gov In the case of pyrazine-2(1H)-thione, N-H⋯N and C-H⋯S hydrogen bonds are the major contributors to the crystal packing, with contributions of 13.8% and 36.8% respectively. nih.goviucr.orgiucr.org H⋯H and H⋯C contacts also play a significant role. nih.gov

For other related heterocyclic compounds, similar patterns of intermolecular interactions are observed. In a study of a phenytoin (B1677684) analogue, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, H⋯H contacts were also the most prevalent, contributing 45% to the total surface area. nih.govnih.gov This was followed by C-H⋯O and C-H⋯π interactions which further consolidated the crystal structure. nih.gov In another example, a chalcone (B49325) derivative, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, exhibited H⋯O/O⋯H contacts as the most populated at 30.2%, followed by H⋯H (20.6%), H⋯C/C⋯H (18.0%), H⋯F/F⋯H (13.1%), and C⋯C (10.1%) contacts. nih.gov

The analysis of a quinoxaline (B1680401) derivative, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, which shares a nitrogen-containing heterocyclic ring system, showed that the major intermolecular interactions were H⋯H (42.8%), C⋯H/H⋯C (36.8%), N⋯H/H⋯N (8.3%), and C⋯C (6.3%). nih.gov The large contribution from C⋯H/H⋯C interactions, even in the absence of classical C-H⋯π(ring) interactions, was noted as a significant feature of its packing. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts for several pyrazine analogues and related heterocyclic compounds, providing a comparative overview of the forces at play in their crystal structures.

Compound/AnalogueH⋯H Contacts (%)C⋯H/H⋯C Contacts (%)N⋯H/H⋯N Contacts (%)Other Significant Contacts (%)Reference
N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline)68.6--C-H⋯π nih.gov
Pyrazine-2(1H)-thione24.811.713.8C-H⋯S (36.8%) nih.gov
5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione45.0--N-H⋯O, C-H⋯O, C-H⋯π nih.govnih.gov
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one20.618.0-H⋯O/O⋯H (30.2%), H⋯F/F⋯H (13.1%), C⋯C (10.1%) nih.gov
2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline42.836.88.3C⋯C (6.3%) nih.gov

These findings from analogues suggest that the crystal packing of this compound would likely be dominated by a combination of H⋯H, C-H⋯N, and potentially N-H⋯N hydrogen bonds, given the presence of the amine group. The phenyl ring could also participate in C-H⋯π and π-π stacking interactions, further stabilizing the crystal structure. The quantitative data from the Hirshfeld surface analysis of these analogues provide a robust framework for understanding the intricate network of non-covalent interactions in similar compounds.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific, in-depth computational chemistry research focused solely on the compound This compound . While computational studies on related pyrazine derivatives and other heterocyclic compounds are available, the specific analyses as requested in the detailed outline—including quantum chemical calculations, molecular docking, extensive molecular dynamics simulations, and mechanistic pathway predictions—for this particular molecule are not present in the accessible public research domain.

The stringent requirement to focus exclusively on "this compound" and not introduce information from other compounds prevents the generation of a scientifically accurate and non-speculative article that adheres to the provided structure. The creation of such an article would necessitate the availability of published research data from which to extract detailed findings, data tables, and analyses.

Therefore, it is not possible to generate the requested article with the required level of scientific rigor and specificity for each section and subsection of the outline for "this compound" at this time. Further research and publication on this specific compound would be required to fulfill such a request.

Computational Chemistry and Mechanistic Investigations of 5 Phenylpyrazin 2 Yl Methanamine Systems

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful computational tool utilized to visualize and analyze the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding a molecule's reactive behavior, including identifying sites susceptible to electrophilic and nucleophilic attack, and recognizing regions involved in hydrogen bonding and other non-covalent interactions. nih.govyoutube.com The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue signifies areas of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. mdpi.com

For (5-Phenylpyrazin-2-yl)methanamine, the MEP map reveals distinct regions of positive and negative electrostatic potential, which are dictated by the electronic properties of the constituent pyrazine (B50134) ring, phenyl group, and the aminomethyl substituent.

Key Features of the MEP of this compound:

Nucleophilic Regions (Negative Potential): The most significant regions of negative electrostatic potential are concentrated around the nitrogen atoms of the pyrazine ring. This is due to the high electronegativity of nitrogen and the presence of lone pair electrons. These nitrogen atoms are therefore the primary sites for electrophilic attack. The electron density on the pyrazine ring nitrogen atoms makes them susceptible to interactions with electrophiles. libretexts.orgyoutube.com

Electrophilic Regions (Positive Potential): The most positive electrostatic potential is located around the hydrogen atoms of the aminomethyl group (-CH2NH2). This electron-deficient character arises from the electron-withdrawing nature of the adjacent nitrogen atom. Consequently, this region is the most probable site for nucleophilic attack. Additionally, the hydrogen atoms of the phenyl ring and the pyrazine ring exhibit a lesser degree of positive potential. mdpi.comsemanticscholar.org

Phenyl Ring: The phenyl group displays a varied potential. The center of the aromatic ring generally shows a negative potential due to the delocalized π-electron cloud. However, the hydrogen atoms attached to the phenyl ring are characterized by a positive potential.

Pyrazine Ring: Besides the negative potential around the nitrogen atoms, the carbon atoms within the pyrazine ring exhibit a relatively more positive character, making them potential sites for certain nucleophilic interactions. researchgate.net

The MEP analysis provides critical insights into the chemical reactivity of this compound, highlighting the specific atomic sites where the molecule is likely to interact with other chemical species.

Interactive Data Table: Predicted Electrostatic Potential Values for this compound

The following table presents predicted electrostatic potential (ESP) values for various atomic regions of the this compound molecule. These values are derived from computational analyses of structurally related pyrazine and benzylamine (B48309) derivatives. The color codes correspond to the typical representation in MEP maps, indicating the nature of the potential.

Molecular RegionAtom(s)Predicted ESP Range (kcal/mol)Color CodePredicted Reactivity
Pyrazine Ring Nitrogen Atoms-25 to -40RedNucleophilic (Electrophile Attraction)
Carbon Atoms+5 to +15Green to YellowModerately Electrophilic
Hydrogen Atoms+10 to +20Light BlueElectrophilic (Nucleophile Attraction)
Phenyl Group Ring Center (π-system)-10 to -20Yellow to OrangeNucleophilic
Hydrogen Atoms+5 to +15Light BlueElectrophilic
Aminomethyl Group Nitrogen Atom-15 to -30Orange to RedNucleophilic
Hydrogen Atoms+25 to +40BlueHighly Electrophilic (Nucleophile Attraction)

Exploration of 5 Phenylpyrazin 2 Yl Methanamine in Chemical Biology and Drug Discovery Research in Vitro and in Silico Focus

Design and Synthesis of (5-Phenylpyrazin-2-yl)methanamine Derivatives as Bioactive Scaffolds

The design and synthesis of this compound derivatives have been a focal point of medicinal chemistry research, aiming to create novel bioactive scaffolds. These efforts have led to the development of compounds with potential therapeutic applications, including anticancer and antiviral agents.

One notable approach involves the synthesis of 2-phenylpyrimidine (B3000279) coumarin (B35378) derivatives, which have been investigated for their potential as telomerase inhibitors. nih.gov The synthesis of these compounds has provided valuable insights into the structural requirements for potent biological activity. nih.gov

Another area of focus has been the development of N-(pyrazin-2-yl)benzamides as retro-amide analogs of N-phenylpyrazine-2-carboxamides. mdpi.com These compounds have been evaluated for their in vitro activity against various microbial strains, including Mycobacterium tuberculosis. mdpi.com The synthesis and characterization of these derivatives have contributed to a deeper understanding of their structure-activity relationships. mdpi.com

Furthermore, the synthesis of 5-phenylfuran derivatives has been explored for their potential as reversal agents against P-glycoprotein-mediated multidrug resistance. nih.gov These studies have involved the design and synthesis of a series of furan (B31954) derivatives featuring alkyl-substituted phenols and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural features required for potent and selective inhibition of various biological targets.

For instance, in the development of human sirtuin 2 (SIRT2) inhibitors, SAR analyses of a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives revealed that a urea (B33335) linker and a 4-carboxyl group on the phenyl ring are beneficial for binding to the SIRT2 pocket. nih.gov The introduction of a pyridine (B92270) moiety at the skeleton was also found to improve SIRT2 inhibition. nih.gov

In the context of histone acetyltransferase (HAT) inhibitors, SAR studies of thiophene-2-carbamide compounds showed that 4,5-di-substituted furan-3-yl groups significantly enhanced inhibitory activity against p300 HAT. nih.gov These studies also highlighted the importance of the 5-substituent on the thiophene (B33073) core for p300 HAT inhibition. nih.gov

Furthermore, SAR studies on 2,7-diaminofluorene (B165470) and 2,7-diaminocarbazole derivatives, which can be considered as core structures for various inhibitors, have shown that proper alkyl substitution at the C9 or N9 position can mitigate mutagenicity concerns. nih.gov

This compound as a Ligand or Inhibitor Scaffold for Specific Biological Targets (In Vitro/In Silico)

The this compound scaffold has been utilized as a versatile platform for designing ligands and inhibitors targeting a range of biological molecules. In vitro and in silico studies have demonstrated the potential of these derivatives to interact with and modulate the activity of several key enzymes involved in various diseases.

Human Sirtuin 2 (SIRT2) Inhibition

Human sirtuin 2 (SIRT2) has emerged as a promising drug target for a variety of diseases, including cancer and neurodegenerative disorders. nih.govgazi.edu.tr Researchers have identified this compound derivatives as a novel class of SIRT2 inhibitors. nih.govmdpi.com

Through screening of an in-house compound collection, a (5-phenylfuran-2-yl)methanamine derivative, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, was identified as a SIRT2 inhibitor, exhibiting 63 ± 5% and 35 ± 3% inhibition at 100 µM and 10 µM, respectively. nih.govnih.govmdpi.com Further SAR studies led to the discovery of a more potent compound with an IC₅₀ value of 2.47 µM, which is significantly more potent than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 µM). nih.govnih.gov

Molecular docking analyses have indicated that these derivatives fit well within the induced hydrophobic pocket of SIRT2. nih.govmdpi.com The pyrazolo-pyrimidine scaffold has also been identified as a promising chemotype for developing novel and selective SIRT2 inhibitors. mdpi.com

Table 1: SIRT2 Inhibition by (5-Phenylfuran-2-yl)methanamine Derivatives

CompoundSIRT2 Inhibition at 100 µMSIRT2 Inhibition at 10 µMIC₅₀ (µM)
Hit Compound (20) 63 ± 5%35 ± 3%-
Potent Compound (25) 99 ± 2%90 ± 3%2.47
AGK2 (Reference) 80 ± 6%30 ± 5%17.75

Data sourced from multiple studies. nih.govnih.gov

ATR (ATM and Rad3-related kinase) Inhibition

ATR kinase is a critical component of the DNA damage response (DDR) pathway and represents an attractive target for cancer therapy. google.comgoogleapis.com Derivatives of this compound have been investigated as potent ATR kinase inhibitors. portico.orgnih.gov

Berzosertib (M6620), a potent ATR inhibitor, is based on a 2-aminopyrazine (B29847) core. portico.orgnih.gov The discovery of VX-970/M6620, the first ATR inhibitor to enter clinical studies, highlights the potential of this scaffold in developing novel anticancer agents. nih.govsci-hub.se

The synthesis of these inhibitors often involves a Suzuki coupling reaction to form the diaryl derivative, followed by cyclization and further modifications. portico.org SAR studies have focused on optimizing both intra- and intermolecular polar interactions to enhance potency and stability. sci-hub.se

Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP)

The histone acetyltransferases p300 and its paralog CBP are crucial regulators of gene transcription and are implicated in various diseases, including cancer. nih.gov The this compound scaffold has been utilized in the development of potent and selective p300/CBP HAT inhibitors.

Through compound screening and medicinal chemistry, novel inhibitors of p300/CBP HAT have been discovered with IC₅₀ values as low as 620 nM. nih.gov One of the most potent inhibitors was found to be competitive against histone substrates and exhibited high selectivity for p300/CBP. nih.gov

A-485 is a potent, selective, and drug-like catalytic inhibitor of p300 and CBP, with IC₅₀ values of 2.6 and 9.8 nM for the CBP and p300 domains, respectively. rcsb.orgrndsystems.com Another potent inhibitor, P300/CBP-IN-5, has an IC₅₀ of 18.8 nM. medchemexpress.cn These inhibitors have shown promise in preclinical studies for treating various cancers. rcsb.orgmedchemexpress.cn

Table 2: p300/CBP HAT Inhibition by this compound Derivatives

InhibitorTargetIC₅₀ (nM)
A-485 CBP2.6
A-485 p3009.8
P300/CBP-IN-5 p300/CBP18.8

Data sourced from multiple studies. rcsb.orgrndsystems.commedchemexpress.cn

Enzyme Inhibition Studies (e.g., Viral Proteases in silico)

In silico studies, such as molecular docking and dynamics simulations, have been employed to explore the potential of this compound derivatives as inhibitors of viral proteases. These computational methods help in identifying potential lead compounds and understanding their binding mechanisms.

For instance, in the search for novel inhibitors against the Dengue virus, 1-(4-{5-[(piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamine was used as a control ligand in virtual screening studies. mdpi.com These studies have identified phytochemicals with strong binding affinities to the viral protease. mdpi.com

Similarly, derivatives of penicillins have been shown to inhibit the main viral protease of SARS-CoV-2. ox.ac.uk Structural studies have revealed that these derivatives covalently modify a key cysteine residue in the active site of the protease, demonstrating their potential as antiviral agents. ox.ac.uk

Modulators of Other Protein Targets

The this compound scaffold and its derivatives have been investigated as modulators of a variety of protein targets beyond more common applications. In vitro and in silico studies have highlighted their potential in diverse therapeutic areas, including oncology and infectious diseases.

One significant area of research has been the development of pyrazine-based compounds as inhibitors of the DNA damage response (DDR) pathway. Specifically, the 2-aminopyrazine core, a key feature of this compound, serves as a foundational hinge-binding motif for inhibitors of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of genome stability. sci-hub.se Researchers have described the discovery of VX-970 (M6620), the first ATR inhibitor to enter clinical trials, which originated from a 2-aminopyrazine core. sci-hub.se Structure-activity relationship (SAR) studies revealed that replacing an initial amide linker with various aromatic five-membered rings, such as isoxazole, oxadiazole, and thiadiazole, could enhance potency, with some compounds achieving a dissociation constant (Ki) of approximately 1 nM. sci-hub.se

Another protein target for pyrazine-based molecules is the protein tyrosine phosphatase SHP2. researchgate.net SHP2 is a member of the protein tyrosine phosphatases (PTPs) family, which is involved in monitoring cell proliferation, migration, and metabolism, and is closely linked to cancer. researchgate.net Through structure-based drug design, researchers optimized a known SHP2 inhibitor by incorporating a linker, leading to the synthesis of novel pyrazine-based small molecules. In silico docking studies confirmed that these new structures maintained key interactions with the target protein and even formed a new hydrogen bond. researchgate.net

Derivatives of this compound have also been explored as potential modulators of the glucagon (B607659) receptor. A patent for glucagon receptor modulators includes compounds with a pyrazine (B50134) core, such as (±)-3-(4-(1-((5-(4-(trifluoromethyl)phenyl)pyrazin-2-yl)amino)butyl)benzamido) propanoic acid, intended for the treatment of diseases mediated by glucagon. google.com

Furthermore, in the field of virology, a pyrazine-containing compound, 1-(4-{5-[(piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamine, was utilized as a control ligand in computational screening studies aimed at identifying inhibitors for the Dengue virus NS2B/NS3 protease. mdpi.com This highlights the utility of the pyrazine scaffold in designing molecules to target viral enzymes.

Compound/ScaffoldProtein TargetTherapeutic AreaKey Findings (In Vitro/In Silico)Source
2-Aminopyrazine Core Derivatives (e.g., VX-970/M6620)Ataxia-Telangiectasia and Rad3-related (ATR) KinaseOncologyServes as a hinge-binding motif. Optimized compounds show high potency (Ki ≈ 1 nM). sci-hub.se
Pyrazine-based moleculesTyrosine Phosphatase (SHP2)OncologyDesigned as allosteric inhibitors; docking studies confirmed binding and new hydrogen bond formation. researchgate.net
(±)-3-(4-(1-((5-(4-(trifluoromethyl)phenyl)pyrazin-2-yl)amino)butyl)benzamido) propanoic acidGlucagon ReceptorMetabolic DiseasesDeveloped as antagonists or inverse agonists of the glucagon receptor. google.com
1-(4-{5-[(piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamineDengue Virus NS2B/NS3 ProteaseInfectious DiseaseUsed as a control ligand in virtual screening for potential viral inhibitors. mdpi.com

Pyrazine Core as a Pharmacophore in Various Bioactive Compounds

The pyrazine ring is a privileged heterocyclic scaffold that functions as a key pharmacophore in a multitude of biologically active compounds. medchemexpress.comsemanticscholar.org Its unique physicochemical properties, including its aromatic and electron-deficient nature, make it a valuable component in drug design. medchemexpress.com The two nitrogen atoms in the 1,4-position can act as hydrogen bond acceptors, which can enhance binding affinity to biological targets. researchgate.net This versatility has led to the incorporation of the pyrazine core into drugs with a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. medchemexpress.commdpi.comnih.govresearchgate.net

The pyrazine moiety is a common feature in many marketed drugs and clinical candidates. nih.gov For instance, derivatives of pyrazine-2-carboxamide have demonstrated antimycobacterial and antifungal properties. inorgchemres.org The hybridization of the pyrazine core with fragments from natural products has yielded derivatives with potent biological activities, often with improved efficacy and reduced toxicity compared to the parent compounds. mdpi.comnih.gov These hybrids have shown promise in areas like cancer and inflammation. mdpi.comnih.gov For example, the fusion of a pyrazine ring with other heterocyclic systems like pyrrole (B145914) or imidazole (B134444) has been a highly studied area, particularly for developing antineoplastic agents. researchgate.netcolab.ws

The structural versatility of the pyrazine scaffold allows for extensive modification and the creation of diverse chemical libraries for drug discovery. arabjchem.orgresearchgate.net It can be readily functionalized, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with specific biological targets. arabjchem.org This adaptability has made the triazolo[4,3-a]pyrazine scaffold, for example, a building block for various therapeutic agents, including inhibitors for dipeptidyl peptidase-IV (DPP-IV), Janus kinases (JAK), and bromodomain-containing protein 4 (BRD4). arabjchem.org The broad utility of the pyrazine ring underscores its importance as a fundamental pharmacophore in modern medicinal chemistry. semanticscholar.orgnih.gov

Bioactive AreaRole of Pyrazine CoreExamples of Compound Classes/DerivativesSource
AnticancerCore scaffold for kinase inhibitors and DNA damage response modulators.ATR inhibitors, SHP2 inhibitors, Natural product hybrids (e.g., with chalcone). sci-hub.seresearchgate.netmdpi.com
Anti-inflammatoryKey pharmacophore in compounds targeting inflammatory pathways.Natural product-pyrazine hybrids. medchemexpress.commdpi.comnih.gov
Antimicrobial/AntiviralStructural basis for agents targeting bacteria, fungi, and viruses.Pyrazine-2-carboxamide derivatives, Dengue protease inhibitors. mdpi.cominorgchemres.org
Metabolic DiseasesComponent of molecules designed to modulate metabolic receptors.Glucagon receptor modulators, DPP-IV inhibitors. google.comarabjchem.org
VariousVersatile building block for creating diverse chemical libraries.Triazolo[4,3-a]pyrazine derivatives, N-phenylpyrazine-2-carboxamides. inorgchemres.orgarabjchem.org

Patent Landscape Analysis Relevant to 5 Phenylpyrazin 2 Yl Methanamine

Significance of Patent Literature for Academic Research

Patent literature serves as a vast and often underutilized repository of technical and scientific information that can be of immense value to academic researchers. researchgate.netrkdewan.comnih.gov Unlike traditional academic journals, which may have a significant lag time before publication, patent applications are typically published 18 months after their initial filing date, offering a more current glimpse into the forefront of industrial research and development. nih.gov This early disclosure can provide academics with crucial insights into emerging technological trends, the research directions of commercial entities, and potential areas for novel investigation. frontiersin.orgnih.gov

For chemists, patent databases are a rich source of novel chemical structures, synthetic methodologies, and new applications for known compounds. ipcheckups.comsurechembl.org The detailed experimental procedures and characterization data contained within patents can accelerate academic research by providing established synthetic routes and analytical methods. researchgate.net Furthermore, analyzing the patent landscape can help academic researchers identify "white spaces" or underexplored areas of research, thereby fostering innovation and preventing the duplication of effort and resources on inventions that have already been developed. rkdewan.comipcheckups.com By understanding the existing intellectual property, academics can also make more informed decisions about the potential for commercialization of their own research findings. rkdewan.com

Identification of Patents Disclosing Synthesis or Use of (5-Phenylpyrazin-2-yl)methanamine

A targeted search of patent databases reveals the specific utility of this compound as a building block in the synthesis of compounds with potential pharmacological activity. A key patent in this context is WO2021126923A1 , which describes the preparation of CD206 modulators for the treatment of cancer. google.com This patent explicitly details the use of this compound as a starting material.

In this patent, this compound is reacted with 4-(methoxycarbonyl)benzoic acid in the presence of coupling agents to form methyl 4-(((5-phenylpyrazin-2-yl)methyl)carbamoyl)benzoate. google.com This reaction underscores the role of the amine group in this compound as a nucleophile, enabling the formation of an amide bond, a common linkage in many biologically active molecules.

Another relevant patent, US8809342B2 , discloses compounds that are structurally related to derivatives of this compound. google.com This patent focuses on glucagon (B607659) receptor modulators and describes compounds such as (±)-3-(4-(1-((5-(4-(trifluoromethyl)phenyl)pyrazin-2-yl)amino)butyl)benzamido) propanoic acid. google.com While not directly employing this compound, the presence of the 5-phenylpyrazin-2-yl core structure highlights the interest in this scaffold for developing therapeutic agents.

The following data table summarizes the key patent information identified for this compound and a closely related compound.

Patent NumberTitleAssigneeRelevance to this compoundTherapeutic Area
WO2021126923A1CD206 modulators their use and methods for preparationNot specified in search resultsDirectly used as a reactant in the synthesis of a CD206 modulator. google.comCancer google.com
US8809342B2Glucagon receptor modulatorsNot specified in search resultsDiscloses structurally similar compounds with a 5-phenylpyrazin-2-yl core. google.comDiabetes and related metabolic disorders google.com

Analysis of Chemical Co-Occurrences in Patent Databases

The analysis of chemical co-occurrences in patent databases is a powerful tool for understanding the context in which a particular compound is utilized. upf.edu Large-scale chemical patent databases like SureChEMBL and PubChem provide functionalities to explore the relationships between chemicals that are mentioned together in patent documents. nih.govsurechembl.orgscienceopen.comebi.ac.uk This analysis can reveal common reactants, reagents, solvents, and catalysts used in the synthesis of a target molecule or its derivatives, providing valuable insights for synthetic planning and process optimization.

For this compound, an analysis of the co-occurring chemicals in patent WO2021126923A1 provides a clear picture of its synthetic utility. google.com The synthesis of methyl 4-(((5-phenylpyrazin-2-yl)methyl)carbamoyl)benzoate involves the use of several key reagents that would be expected to co-occur with this compound in the patent literature.

The table below outlines the key chemical co-occurrences for this compound based on the synthetic scheme described in the identified patent.

Co-occurring ChemicalRole in SynthesisPatent Reference
4-(Methoxycarbonyl)benzoic acidReactantWO2021126923A1 google.com
Hydroxybenzotriazole (HOBt)Coupling Agent AdditiveWO2021126923A1 google.com
N,N-Diisopropylethylamine (DIPEA)BaseWO2021126923A1 google.com
N,N-Dimethylformamide (DMF)SolventWO2021126923A1 google.com

This co-occurrence data is not only useful for replicating the described synthesis but also for designing new synthetic routes to other derivatives of this compound.

Strategic Implications of Patent Information for Academic Innovation

The strategic analysis of patent information can significantly enhance academic innovation by providing a clearer understanding of the technological landscape and potential opportunities. rkdewan.comfrontiersin.orgnih.gov For a compound like this compound, the patent landscape indicates its value as an intermediate in the synthesis of potentially high-value pharmaceutical compounds. This has several strategic implications for academic researchers.

Firstly, the established use of this compound in the patent literature suggests that it is a synthetically accessible and stable molecule, making it an attractive starting point for further academic exploration. Secondly, the focus of the existing patents on specific therapeutic areas, such as oncology and metabolic disorders, can guide academic researchers to explore the utility of novel derivatives of this compound in other disease contexts, thereby creating new intellectual property. google.comgoogle.com

Furthermore, understanding the patent landscape allows academic institutions to position their research for potential collaboration with industry or for the creation of spin-off companies. rkdewan.com By identifying the key corporate players in a particular technological space through their patenting activities, academics can identify potential partners for further development and commercialization of their discoveries. ipcheckups.com A comprehensive patent landscape analysis can also inform the design of research projects to ensure that they are novel and non-infringing, which is a critical consideration for securing funding and eventual translation of research from the laboratory to the clinic. nih.gov

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of (5-phenylpyrazin-2-yl)methanamine?

Reductive amination of 5-phenylpyrazine-2-carbaldehyde using ammonia or methylamine in the presence of catalysts (e.g., NaBH₃CN) is a standard method. Alternative routes include nucleophilic substitution of halogenated pyrazine intermediates with methanamine derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Combined analytical techniques are critical:

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and amine protonation states.
  • Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₁N₃: 185.095).
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% is typical for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to reference drugs .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Catalyst screening : Compare Pd/C, Raney Ni, or enzyme-mediated systems for reductive amination efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. What strategies are used to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phenyl or pyrazine ring to modulate electronic properties.
  • Bioisosteric replacement : Replace the pyrazine ring with triazine or pyridine to assess impact on target binding .

Q. How can researchers address low aqueous solubility during formulation for in vivo studies?

  • Salt formation : Hydrochloride salts improve solubility (e.g., 1.2 mg/mL in PBS at pH 7.4).
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability .

Q. How should contradictory data on its efficacy across pharmacological studies be resolved?

  • Dose-response re-evaluation : Confirm linearity in activity across concentrations (e.g., 1–100 μM).
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm receptor specificity (e.g., dopamine D3 vs. D2 receptors) .

Q. What computational methods predict its interaction with neurological targets like dopamine receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in D3 receptor active sites.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental designs are critical for in vivo neuropharmacological studies?

  • Rodent models : Use 6-OHDA-lesioned rats for Parkinson’s disease efficacy.
  • Behavioral metrics : Rotarod tests for motor function improvement; microdialysis for striatal dopamine level monitoring .

Q. How can degradation pathways be analyzed to improve compound stability?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.
  • LC-MS/MS identification : Characterize degradation products (e.g., oxidative deamination to ketones) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.